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Compound of Interest

Compound Name: 5-Amino-2-methylbenzoic acid

CAS No.: 2840-04-2

Cat. No.: B106834

Get Quote

Executive Summary & Chemical Profile
5-Amino-2-methylbenzoic acid is a critical bifunctional building block used in the synthesis of

kinase inhibitors (e.g., Imatinib analogs), azo dyes, and agrochemicals. Its utility lies in its

orthogonal reactivity: an electron-rich aniline amine at position 5 and a sterically modulated

carboxylic acid at position 1 (ortho-substituted by a methyl group).

Key Chemical Challenges:

Zwitterionic Solubility: As an amino acid, it exists primarily as a zwitterion in neutral media,

leading to poor solubility in non-polar organic solvents (DCM, Toluene) essential for many

coupling reactions.

Regioselectivity: The ortho-methyl group exerts steric hindrance on the carboxylic acid,

affecting esterification rates compared to unsubstituted benzoic acids.

Self-Condensation: Attempting to activate the carboxylic acid (e.g., with SOCl₂) without

protecting the amine leads to rapid polymerization or intermolecular amide formation.
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This guide details three strategic workflows to isolate and manipulate each functional group

independently.

Synthesis & Isomer Control (The "Make" Strategy)
While commercially available, large-scale requirements often necessitate synthesis from o-

toluic acid. Understanding this pathway is crucial for identifying impurity profiles (specifically the

3-amino isomer).

Mechanism of Regiocontrol
In the nitration of o-toluic acid (2-methylbenzoic acid), the directing groups cooperate to favor

the 5-position:

-COOH (at C1):Meta-director (directs to C3 and C5).

-CH₃ (at C2):Ortho/Para-director (directs to C3 and C5).

The Conflict: Position C3 is sandwiched between the methyl and carboxyl groups, creating

significant steric strain. Position C5 is sterically accessible. Consequently, nitration yields

predominantly 5-nitro-2-methylbenzoic acid, which is easily reduced to the target amine.

o-Toluic Acid
(2-Methylbenzoic acid)

Nitration
(HNO3/H2SO4, 0°C)

Mixture:
5-Nitro (Major) + 3-Nitro (Minor)

Purification
(Fractional Cryst. from EtOH)

Remove 3-nitro isomer Reduction
(H2/Pd-C or Fe/HCl)

TARGET:
5-Amino-2-methylbenzoic acid

Click to download full resolution via product page

Figure 1: Synthesis workflow prioritizing regioselectivity and purification of the nitro-

intermediate.

Protection Strategies: The Decision Matrix
The choice of protecting group (PG) depends strictly on the next step in your synthesis.
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Strategy Primary Goal Recommended PG Why?

A. Acid-First

Modify the Amine

(e.g., alkylation,

reductive amination)

Methyl Ester

Solubilizes the

molecule in organics;

prevents COOH

interference.

B. Amine-First

Activate the Acid (e.g.,

amide coupling to

another amine)

N-Boc or N-Fmoc

Masks the

nucleophilic amine;

prevents self-

polymerization.

C. Orthogonal
Multi-step complex

synthesis
N-Boc + Benzyl Ester

Allows selective

deprotection of either

end.

Detailed Protocols
Strategy A: C-Protection (Methyl Ester Formation)
Use this when you need to perform chemistry on the aniline nitrogen.

Principle: The ortho-methyl group provides steric hindrance, making standard Fischer

esterification slow. We use Thionyl Chloride (

) to generate the highly reactive acid chloride in situ, which is immediately trapped by methanol.

Protocol:

Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a drying tube

(CaCl₂).

Solvent: Suspend 5-amino-2-methylbenzoic acid (10.0 g, 66 mmol) in anhydrous Methanol

(100 mL). Note: It will not dissolve fully yet.

Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add Thionyl Chloride (14.4

mL, 3.0 equiv) dropwise over 20 minutes.

Caution:
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and

gases are evolved. Use a fume hood.[1]

Reaction: Remove ice bath and heat to Reflux (65°C) for 8–12 hours. The solution should

become clear.

Workup:

Concentrate the reaction mixture in vacuo to remove MeOH and excess

.

The residue is the hydrochloride salt of the ester.[2]

To obtain the free base: Redissolve in EtOAc (150 mL) and wash with saturated

(2 x 50 mL). Dry over

and concentrate.

Yield: Expect >90% yield of Methyl 5-amino-2-methylbenzoate.

Strategy B: N-Protection (Boc-Protection)
Use this when you need to couple the carboxylic acid to another molecule.

Principle: The zwitterionic nature makes reaction in organic solvents (DCM/THF) difficult

because the amine is protonated (

) and unreactive. We use a Schotten-Baumann type condition (Aqueous Base + Organic
Solvent) to keep the amine deprotonated (

) and nucleophilic.

Protocol:

Solvent System: In a 500 mL flask, mix 1,4-Dioxane (50 mL) and 1M NaOH (50 mL).

Dissolution: Add 5-amino-2-methylbenzoic acid (5.0 g, 33 mmol). Stir until fully dissolved

(formation of sodium carboxylate).
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Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

) (8.6 g, 1.2 equiv) dissolved in a minimal amount of dioxane dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

Monitoring: TLC (50% EtOAc/Hexane). The starting material (polar) will disappear; the

product is less polar.

Workup (Critical Step):

The solution is basic. The product is in the aqueous phase as a salt (

).

Extract with Diethyl Ether (2 x 50 mL) to remove unreacted

and non-acidic impurities. Discard organic layer.

Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 2–3 using 1M

or Citric Acid. Do not use strong HCl, as it may cleave the Boc group.

The product will precipitate as a white solid. Extract with Ethyl Acetate (3 x 50 mL).

Purification: Wash EtOAc layer with Brine, dry (

), and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Visualizing the Protection Logic
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Figure 2: Decision tree for selecting the appropriate protection protocol.

Quality Control & Troubleshooting
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Parameter Specification / Observation Troubleshooting

Appearance
White to off-white crystalline

powder.

Brown/Yellow indicates

oxidation of the amine.

Recrystallize from

Ethanol/Water.

1H NMR (DMSO-d6)

Methyl: Singlet ~2.3 ppm (3H).

Aromatic: 3 protons.[3] H3 (d,

~7.0 ppm), H4 (dd), H6 (d,

~7.2 ppm).

If peaks are broad, the

zwitterion might be

aggregating. Add a drop of DCl

or NaOD to sharpen.

HPLC Purity >98% (254 nm).

Impurity at RRT 0.9 is often the

3-amino isomer (from

synthesis).

Solubility

Free Acid: Soluble in DMSO,

MeOH. Insoluble in

DCM.Ester: Soluble in DCM,

EtOAc.

If N-Boc reaction yields low

recovery, ensure the aqueous

phase was acidified to pH ~3

during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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